molecular formula C10H9FN2O2 B3361404 2-(5-fluoro-1H-indol-3-yl)-N-hydroxyacetamide CAS No. 919295-81-1

2-(5-fluoro-1H-indol-3-yl)-N-hydroxyacetamide

Cat. No.: B3361404
CAS No.: 919295-81-1
M. Wt: 208.19 g/mol
InChI Key: ONIRDIXUDYYCKI-UHFFFAOYSA-N
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Description

2-(5-fluoro-1H-indol-3-yl)-N-hydroxyacetamide is a synthetic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 2-(5-fluoro-1H-indol-3-yl)-N-hydroxyacetamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of 5-fluoroindole: This can be achieved by fluorination of indole using reagents like Selectfluor.

    Acylation: The 5-fluoroindole is then acylated with acetic anhydride to form 5-fluoro-1H-indol-3-yl acetate.

    Hydroxylation: The acetate group is then converted to a hydroxamic acid using hydroxylamine under basic conditions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2-(5-fluoro-1H-indol-3-yl)-N-hydroxyacetamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using agents like potassium permanganate to form corresponding carboxylic acids.

    Reduction: Reduction can be carried out using hydrogenation catalysts to yield amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine position, using nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with palladium on carbon (Pd/C).

    Nucleophiles: Ammonia, thiols, and other nucleophilic species.

Major products formed from these reactions include carboxylic acids, amines, and substituted indoles.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(5-fluoro-1H-indol-3-yl)-N-hydroxyacetamide involves its interaction with specific molecular targets. One of the primary targets is the Notum enzyme, which is involved in the regulation of Wnt signaling. The compound inhibits the Notum enzyme, thereby upregulating Wnt signaling pathways . This modulation of Wnt signaling is crucial for its potential therapeutic effects in neurodegenerative diseases.

Comparison with Similar Compounds

2-(5-fluoro-1H-indol-3-yl)-N-hydroxyacetamide can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific functional groups that confer distinct biological activities and its potential as a therapeutic agent targeting the Wnt signaling pathway.

Properties

IUPAC Name

2-(5-fluoro-1H-indol-3-yl)-N-hydroxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O2/c11-7-1-2-9-8(4-7)6(5-12-9)3-10(14)13-15/h1-2,4-5,12,15H,3H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONIRDIXUDYYCKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=CN2)CC(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40582739
Record name 2-(5-Fluoro-1H-indol-3-yl)-N-hydroxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40582739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919295-81-1
Record name 2-(5-Fluoro-1H-indol-3-yl)-N-hydroxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40582739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-fluoro-1H-indol-3-yl)-N-hydroxyacetamide
Reactant of Route 2
Reactant of Route 2
2-(5-fluoro-1H-indol-3-yl)-N-hydroxyacetamide
Reactant of Route 3
2-(5-fluoro-1H-indol-3-yl)-N-hydroxyacetamide
Reactant of Route 4
2-(5-fluoro-1H-indol-3-yl)-N-hydroxyacetamide
Reactant of Route 5
2-(5-fluoro-1H-indol-3-yl)-N-hydroxyacetamide
Reactant of Route 6
2-(5-fluoro-1H-indol-3-yl)-N-hydroxyacetamide

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